6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one
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Overview
Description
6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one is a complex organic compound with a unique structure that combines elements of chromene and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyridine precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)-
- Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-
Uniqueness
6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one is unique due to its specific combination of chromene and pyridine structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H29NO3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(4-propan-2-ylbenzoyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C26H29NO3/c1-15(2)17-7-9-18(10-8-17)24(28)21-12-19-11-20-16(3)14-26(4,5)27(6)22(20)13-23(19)30-25(21)29/h7-13,15-16H,14H2,1-6H3 |
InChI Key |
IGURFAUQTPKALW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=C(C=C4)C(C)C)C)(C)C |
Origin of Product |
United States |
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